3-(1-Methyl-1h-benzimidazol-2-yl)-2-oxo-2h-chromen-7-yl propanoate 3-(1-Methyl-1h-benzimidazol-2-yl)-2-oxo-2h-chromen-7-yl propanoate
Brand Name: Vulcanchem
CAS No.: 610758-23-1
VCID: VC11891428
InChI: InChI=1S/C20H16N2O4/c1-3-18(23)25-13-9-8-12-10-14(20(24)26-17(12)11-13)19-21-15-6-4-5-7-16(15)22(19)2/h4-11H,3H2,1-2H3
SMILES: CCC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3C
Molecular Formula: C20H16N2O4
Molecular Weight: 348.4 g/mol

3-(1-Methyl-1h-benzimidazol-2-yl)-2-oxo-2h-chromen-7-yl propanoate

CAS No.: 610758-23-1

Cat. No.: VC11891428

Molecular Formula: C20H16N2O4

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

3-(1-Methyl-1h-benzimidazol-2-yl)-2-oxo-2h-chromen-7-yl propanoate - 610758-23-1

Specification

CAS No. 610758-23-1
Molecular Formula C20H16N2O4
Molecular Weight 348.4 g/mol
IUPAC Name [3-(1-methylbenzimidazol-2-yl)-2-oxochromen-7-yl] propanoate
Standard InChI InChI=1S/C20H16N2O4/c1-3-18(23)25-13-9-8-12-10-14(20(24)26-17(12)11-13)19-21-15-6-4-5-7-16(15)22(19)2/h4-11H,3H2,1-2H3
Standard InChI Key TZGLFTDSHMWZGW-UHFFFAOYSA-N
SMILES CCC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3C
Canonical SMILES CCC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3C

Introduction

The compound 3-(1-Methyl-1H-benzimidazol-2-yl)-2-oxo-2H-chromen-7-yl propanoate is a synthetic organic molecule that combines elements of benzimidazole and chromene structures. This compound is not explicitly mentioned in the provided search results, but its structure can be inferred from related compounds such as 3-(1-Methyl-1H-benzimidazol-2-yl)-2-oxo-2H-chromen-7-yl acetate and 3-(1-methyl-1H-benzimidazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate. These compounds share a similar backbone but differ in their ester groups.

Synthesis

The synthesis of 3-(1-Methyl-1H-benzimidazol-2-yl)-2-oxo-2H-chromen-7-yl propanoate would likely involve a multi-step process starting from benzimidazole and chromene precursors. The general approach might include:

  • Formation of the Chromene Core: This involves the condensation of a suitable aldehyde with a β-keto ester in the presence of a base.

  • Introduction of the Benzimidazole Moiety: This could be achieved through a coupling reaction between the chromene core and a benzimidazole derivative.

  • Esterification: The final step would involve the conversion of the hydroxyl group at the 7-position of the chromene to a propanoate ester using propanoic acid or its derivatives.

Potential Applications

While specific applications for 3-(1-Methyl-1H-benzimidazol-2-yl)-2-oxo-2H-chromen-7-yl propanoate are not documented, compounds with similar structures have shown potential in various fields:

  • Biological Activity: Chromene derivatives have been explored for their anti-inflammatory, antioxidant, and anticancer properties.

  • Pharmaceuticals: Benzimidazole derivatives are known for their use in antiparasitic drugs and as ligands in medicinal chemistry.

  • Material Science: Chromene-based compounds can be used in optoelectronic devices due to their fluorescent properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator